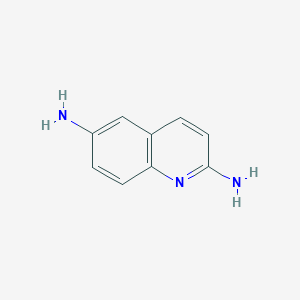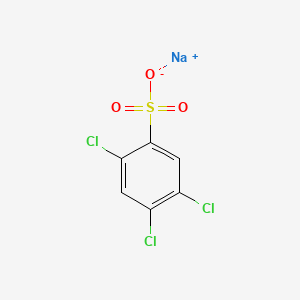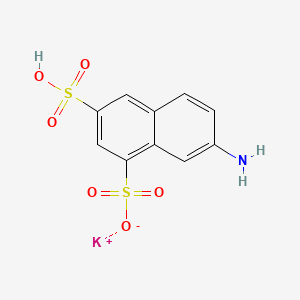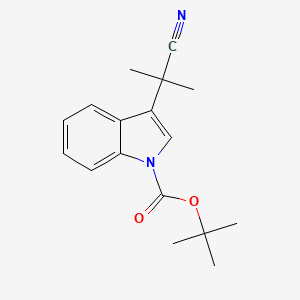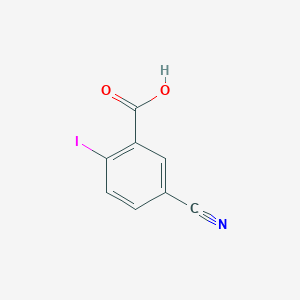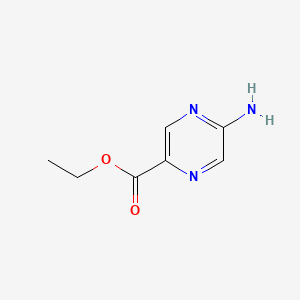
Tributyl(4-hexylthiophène-2-YL)stannane
Vue d'ensemble
Description
Tributyl(4-hexylthiophen-2-YL)stannane is an organotin compound . It is also known as tributyl (4-hexylthiophen-2-yl)stannane .
Molecular Structure Analysis
The molecular formula of Tributyl(4-hexylthiophen-2-YL)stannane is C22H42SSn . The exact mass is 458.20300 .Physical And Chemical Properties Analysis
The molecular weight of Tributyl(4-hexylthiophen-2-YL)stannane is 457.33500 . The boiling point is 136-138 °C (Press: 4 Torr) .Applications De Recherche Scientifique
Cellules Solaires Organiques
“Tributyl(4-hexylthiophène-2-YL)stannane” a été utilisé dans la synthèse de polymères pour les cellules solaires organiques . Ces cellules solaires sont un type de technologie photovoltaïque qui utilise l'électronique organique - une branche de l'électronique qui traite des polymères organiques conducteurs ou des petites molécules organiques - pour l'absorption de la lumière et le transport de charge.
Transistors à Effet de Champ Organiques
Le composé a des applications potentielles dans les transistors à effet de champ organiques . Il s'agit d'un type de transistor à effet de champ utilisant un semi-conducteur organique dans son canal. Ils peuvent être utilisés dans des dispositifs électroniques organiques tels que les diodes électroluminescentes organiques (OLED), les cellules solaires et les capteurs chimiques.
Sondes Fluorescentes
“this compound” pourrait être utilisé dans le développement de sondes fluorescentes . Ce sont des substances qui absorbent la lumière de certaines longueurs d'onde et réémettent de la lumière de longueurs d'onde plus longues. Elles sont utilisées dans de nombreux domaines de la science, y compris la recherche biologique, pour visualiser et suivre certains processus.
Thérapie Photodynamique et Photothermique
Le composé a des applications potentielles en thérapie photodynamique et photothermique . Ce sont des formes de photothérapie impliquant la lumière et une substance chimique photosensibilisante, utilisée en conjonction avec de l'oxygène moléculaire pour provoquer la mort cellulaire (phototoxicité).
Pigments
“this compound” pourrait être utilisé dans la production de pigments . Les pigments sont des substances qui absorbent certaines longueurs d'onde de la lumière visible et donnent de la couleur à d'autres matériaux.
Synthèse des Molécules de Dicétopyrrolopyrrole
Le composé a été utilisé dans la synthèse de molécules de dicétopyrrolopyrrole (DPP) . Les dérivés DPP présentent une absorption optique intense à faible énergie caractéristique et une mobilité élevée des porteurs de charge. Ils peuvent être synthétisés facilement et offrent une flexibilité en termes d'introduction de différentes chaînes latérales et groupes fonctionnels, ce qui permet d'adapter leurs propriétés optiques et électroniques .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Tributyl(4-hexylthiophen-2-yl)stannane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is often used as a catalyst in thiooxidation and coupling reactions. The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways. Additionally, tributyl(4-hexylthiophen-2-yl)stannane can bind to proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
Tributyl(4-hexylthiophen-2-yl)stannane has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This can result in altered cellular functions, such as increased or decreased proliferation, apoptosis, or differentiation. Additionally, tributyl(4-hexylthiophen-2-yl)stannane can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of tributyl(4-hexylthiophen-2-yl)stannane involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions. Alternatively, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Tributyl(4-hexylthiophen-2-yl)stannane can also interact with DNA and RNA, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tributyl(4-hexylthiophen-2-yl)stannane can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that tributyl(4-hexylthiophen-2-yl)stannane can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of tributyl(4-hexylthiophen-2-yl)stannane vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At high doses, tributyl(4-hexylthiophen-2-yl)stannane can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
Tributyl(4-hexylthiophen-2-yl)stannane is involved in various metabolic pathways, interacting with enzymes and cofactors. It can participate in oxidation-reduction reactions, where it is converted into reactive intermediates that further interact with other biomolecules. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, tributyl(4-hexylthiophen-2-yl)stannane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
Tributyl(4-hexylthiophen-2-yl)stannane exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the execution of its biochemical functions .
Propriétés
IUPAC Name |
tributyl-(4-hexylthiophen-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15S.3C4H9.Sn/c1-2-3-4-5-6-10-7-8-11-9-10;3*1-3-4-2;/h7,9H,2-6H2,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWHJTJHSJIICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CSC(=C1)[Sn](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623800 | |
| Record name | Tributyl(4-hexylthiophen-2-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444579-42-4 | |
| Record name | Tributyl(4-hexylthiophen-2-yl)stannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444579-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyl(4-hexylthiophen-2-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


